N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H16FN5O2 and its molecular weight is 329.335. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with structural similarities to N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide have been investigated for their anticancer properties. For instance, derivatives of fluoro substituted benzo[b]pyran showed significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers at low concentrations, highlighting the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005). Similarly, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives exhibited appreciable cancer cell growth inhibition, suggesting their utility as novel anticancer agents (Al-Sanea et al., 2020).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines closely related to the chemical compound were synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO and were used for in vivo positron emission tomography (PET) imaging in a rodent model of neuroinflammation, demonstrating the compound's utility in neuroinflammatory and neurodegenerative disease research (Damont et al., 2015).
Antioxidant Activity
Pyrazole-acetamide derivatives have been explored for their antioxidant activity. Coordination complexes constructed from these derivatives demonstrated significant antioxidant activity in vitro, using various assays such as DPPH, ABTS, and FRAP. This indicates the potential of pyrazole-acetamide compounds in oxidative stress-related conditions (Chkirate et al., 2019).
Anti-Inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives, which share structural features with N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant activity against carrageenan-induced rat paw edema and inhibited writhing in albino mice, highlighting their potential in the treatment of pain and inflammation (Khalifa & Abdelbaky, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolopyridines, have been found to interact with various biological targets . For instance, some pyrazolopyridines are known to stimulate soluble guanylate cyclase, an enzyme involved in the regulation of vascular tone .
Mode of Action
Based on its structural similarity to other pyrazolopyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in the biochemical processes regulated by these targets.
Biochemical Pathways
If we consider its potential interaction with soluble guanylate cyclase, it could influence the nitric oxide (no) signaling pathway . This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Pharmacokinetics
For instance, the fluorine atom might enhance the compound’s metabolic stability, while the acetamide group could influence its solubility and absorption .
Result of Action
This could result in the relaxation of smooth muscle cells, thereby leading to vasodilation .
properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-11(23)18-6-7-22-15-14(8-20-22)16(24)21(10-19-15)9-12-2-4-13(17)5-3-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDXKBXWLAHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
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